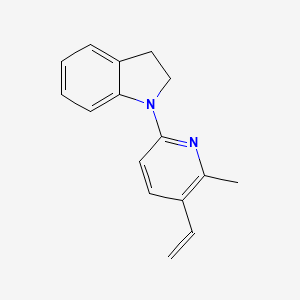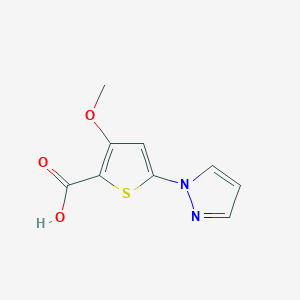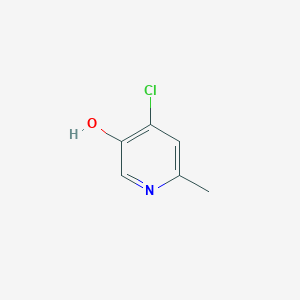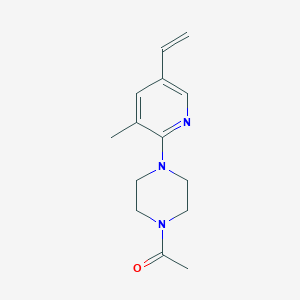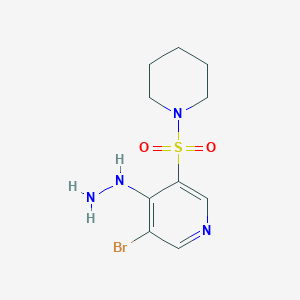
3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine typically involves multiple steps, starting from commercially available precursors. The process may include bromination, hydrazination, and sulfonylation reactions under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions to ensure cost-effectiveness and high purity. Companies like ChemScene and Arctom provide bulk manufacturing and sourcing services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to convert the hydrazinyl group into other functional groups.
Reduction: Reducing agents can be used to modify the bromine or sulfonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group may form covalent bonds with active sites, while the sulfonyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-hydrazinyl-5-(morpholin-4-ylsulfonyl)pyridine
- 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine
Uniqueness
Compared to similar compounds, 3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine is unique due to the presence of the piperidinyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in binding affinity, selectivity, and overall efficacy in various applications .
Eigenschaften
Molekularformel |
C10H15BrN4O2S |
|---|---|
Molekulargewicht |
335.22 g/mol |
IUPAC-Name |
(3-bromo-5-piperidin-1-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C10H15BrN4O2S/c11-8-6-13-7-9(10(8)14-12)18(16,17)15-4-2-1-3-5-15/h6-7H,1-5,12H2,(H,13,14) |
InChI-Schlüssel |
JGLZVHSNLNANDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




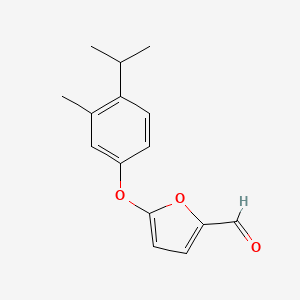
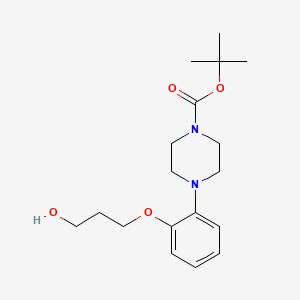
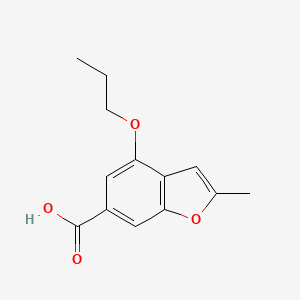
![2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine](/img/structure/B11811261.png)


